molecular formula C9H19NO3 B7969503 n-Boc-2-(methylamino)propan-1-ol

n-Boc-2-(methylamino)propan-1-ol

Cat. No.: B7969503
M. Wt: 189.25 g/mol
InChI Key: WEPXAYUSJHQWOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-2-(methylamino)propan-1-ol typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 2-(methylamino)propan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated equipment and continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

n-Boc-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

n-Boc-2-(methylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of n-Boc-2-(methylamino)propan-1-ol involves its interaction with various molecular targets, depending on its specific application. In pharmaceutical synthesis, it acts as a precursor or intermediate, participating in reactions that lead to the formation of active pharmaceutical ingredients. The Boc group provides protection to the amine, allowing selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • n-Boc-2-(methylamino)ethanol
  • n-Boc-2-(methylamino)butan-1-ol
  • n-Boc-2-(methylamino)pentan-1-ol

Uniqueness

n-Boc-2-(methylamino)propan-1-ol is unique due to its specific structure, which provides a balance of reactivity and stability. The presence of the Boc-protected amine and the hydroxyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXAYUSJHQWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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